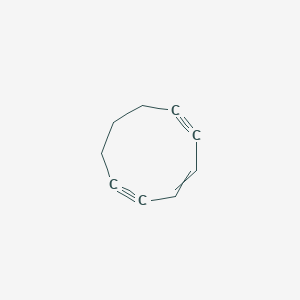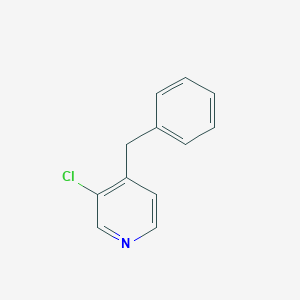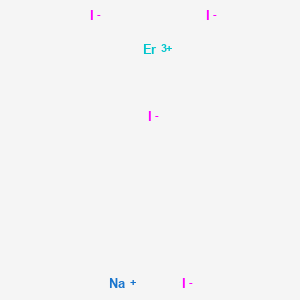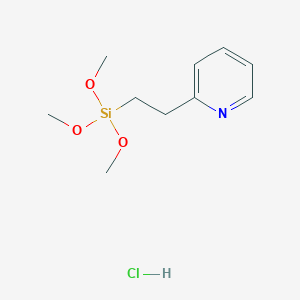
Carbonic acid;4-ethenoxybutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;4-ethenoxybutan-1-ol: is an organic compound that combines the properties of carbonic acid and an ether-alcohol This compound is of interest due to its unique structure, which includes both a carboxyl group and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Regeneration of the hydroxyl group.
Substitution Products: Formation of halogenated ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Acts as a reagent in various chemical reactions due to its unique functional groups.
Biology:
- Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Acts as a solvent or reactant in various industrial processes.
Wirkmechanismus
Mechanism:
- The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.
- Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.
Pathways:
- Involves pathways related to esterification, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Carbonic Acid Derivatives: Compounds like carbonic acid esters and carbonates share similar properties.
Ether-Alcohols: Compounds such as ethylene glycol ethers have similar ether and alcohol functional groups.
Uniqueness:
- The combination of a carboxyl group and an ether linkage in a single molecule makes Carbonic acid;4-ethenoxybutan-1-ol unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
138216-13-4 |
|---|---|
Molekularformel |
C13H26O7 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
carbonic acid;4-ethenoxybutan-1-ol |
InChI |
InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4) |
InChI-Schlüssel |
SUNDPTUAJASOKR-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCCCO.C=COCCCCO.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)

![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)

![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)


![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
